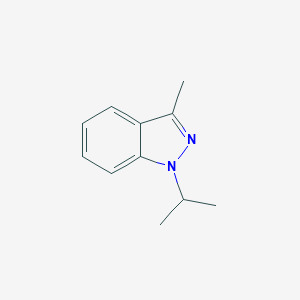

1-Isopropyl-3-methyl-1H-indazole

Description

Properties

CAS No. |

128364-68-1 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-methyl-1-propan-2-ylindazole |

InChI |

InChI=1S/C11H14N2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12-13/h4-8H,1-3H3 |

InChI Key |

HRWRZTRAMWAQMK-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=CC=CC=C12)C(C)C |

Canonical SMILES |

CC1=NN(C2=CC=CC=C12)C(C)C |

Synonyms |

1H-Indazole,3-methyl-1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between 1-isopropyl-3-methyl-1H-indazole and its analogues:

Structural and Functional Analysis

Isobutyl 1-pentyl-1H-indazole-3-carboxylate

- Key Differences : The pentyl chain at position 1 and carboxylate ester at position 3 increase hydrophobicity and molecular weight (288.40 g/mol ) compared to the target compound. The ester group enhances solubility in polar aprotic solvents like acetonitrile, making it suitable for analytical workflows (e.g., HPLC) .

- Applications : Used as a reference standard in forensic and research laboratories due to its stability (≥5 years at -20°C).

1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole

- Key Differences: Substitution with a benzyl group (position 1) and a diethylamino-propoxy chain (position 3) introduces basicity and flexibility.

- Applications : Listed as a British Pharmacopoeia (BP) reference standard, indicating relevance in drug quality control .

1-Cyclopropyl-3-ethyl-6-(1-isopropyl-pyrazol)-1H-indazole

- Key Differences: The cyclopropyl group (position 1) and pyrazole ring (position 6) create a rigid, planar structure.

Physicochemical and Reactivity Trends

- Lipophilicity : Carboxylate esters (e.g., isobutyl 1-pentyl analogue) are more lipophilic than methyl or ethyl substituents, impacting membrane permeability.

- Stability : The methyl group in this compound may confer greater chemical inertness compared to hydrolyzable esters or amines in analogues.

Preparation Methods

Substrate Design and Diazotization

The synthesis begins with o-toluidine derivatives substituted with an isopropyl group at the N1 position. Diazotization employs sodium nitrite (NaNO₂) in acetic acid at 0–5°C to generate a reactive diazonium intermediate. For 1-isopropyl-3-methyl-1H-indazole, the methyl group at C3 is introduced via the methyl substituent on the toluidine precursor.

Critical Parameters :

Cyclization and Ring Closure

Post-diazotization, the reaction is warmed to 25–30°C to facilitate cyclization via intramolecular attack of the diazonium group on the adjacent methyl-substituted aromatic ring. This step achieves 65–78% yields, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Example Protocol :

-

Dissolve 1-isopropyl-2-methylbenzene-1,2-diamine (10 mmol) in acetic acid (50 mL).

-

Add NaNO₂ (12 mmol) at 0°C over 30 minutes.

-

Warm to 25°C for 2 hours, then quench with ice water.

-

Extract with dichloromethane, dry (MgSO₄), and recrystallize from ethanol/water (4:1).

Transition-Metal-Catalyzed C–H Activation/Annulation

Rhodium/Copper Dual Catalysis

A Rh(III)/Cu(II) system enables direct C–H bond functionalization of aryl imidates, forming the indazole core in one pot. For this compound, a pre-functionalized imidate bearing isopropyl and methyl groups undergoes annulation with nitrosobenzene derivatives.

Mechanistic Insights :

-

C–H Activation : Rhodium coordinates to the imidate directing group, cleaving the C–H bond at the ortho position.

-

Annulation : Nitrosobenzene inserts into the Rh–C bond, followed by reductive elimination to form the N–N bond.

Optimized Conditions :

Substrate Scope and Limitations

Electron-withdrawing groups on the imidate (e.g., NO₂, CF₃) reduce yields due to slower C–H activation, while electron-donating groups (e.g., OMe, Me) enhance reactivity. Steric hindrance from the isopropyl group necessitates higher catalyst loading (5 mol%) for complete conversion.

One-Pot Copper-Mediated Synthesis

Coupling and Cyclization

Adapting methodologies from indazole oxalate synthesis, 2-haloacetophenones substituted with isopropyl and methyl groups react with methyl hydrazine in a CuO/K₂CO₃ system. The process combines amination and intramolecular dehydration-cyclization.

-

Charge 2-bromo-1-isopropyl-3-methylacetophenone (1.0 kg) into a reactor with methyl hydrazine (1.2 equiv).

-

Add CuO (10 mol%) and K₂CO₃ (2.0 equiv) in 1,2-dichloroethane.

-

Heat to 70–85°C for 9 hours.

-

Cool, filter, and recrystallize from isopropanol/water (5:1).

Advantages Over Traditional Methods

-

Reduced Steps : Eliminates separate diazotization and cyclization units.

-

Scalability : Demonstrated at 10-kg scale with consistent yields.

Halogenation-Reduction-Cyclization Sequences

Nitration/Reduction Approach

A Chinese patent outlines nitration of 1-isopropyl-3-methylbenzene derivatives followed by partial reduction and cyclization:

-

Nitration : Treat substrate with HNO₃/H₂SO₄ at 0°C to install nitro groups.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

Cyclization : Diazotization with NaNO₂/HCl and heat induces ring closure.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Isopropyl-3-methyl-1H-indazole?

- Methodological Answer : The synthesis typically involves indazole core functionalization. Patent methods for analogous compounds (e.g., 1-benzyl-3-hydroxymethyl-1H-indazole) describe magnesium-mediated intermediates and alkylation steps. For example, substitution reactions using isopropyl halides or Grignard reagents under anhydrous conditions can introduce the isopropyl group. Temperature control (0–25°C) and solvent selection (e.g., THF or DMF) are critical for regioselectivity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm regiochemistry and substituent positions. For instance, the methyl group at position 3 shows a singlet in ¹H NMR (~δ 2.5 ppm), while the isopropyl group exhibits a septet (δ 1.2–1.5 ppm). Mass spectrometry (EI or ESI) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns for structural validation .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for removing unreacted precursors. Recrystallization from ethanol or acetonitrile can improve purity (>95%). Monitoring via Thin-Layer Chromatography (TLC) with UV detection ensures fraction collection accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Systematic optimization involves varying catalyst loadings (e.g., Pd for cross-coupling), solvent polarity, and reaction time. For example, increasing the equivalents of isopropylating agents (1.2–1.5 eq) in DMF at 60°C improved yields by 15–20% in related indazole syntheses. Kinetic studies (HPLC monitoring) help identify rate-limiting steps .

Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : In vitro assays include enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding studies, Radioligand Displacement Assays (RDA) with tritiated ligands can quantify IC₅₀ values. In vivo models (e.g., rodent inflammation or CNS studies) require dose-response profiling and pharmacokinetic analysis (plasma half-life via LC-MS/MS) .

Q. How can density-functional theory (DFT) predict molecular interactions of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. These predict reactivity sites for electrophilic substitution or hydrogen bonding with biological targets. Solvent effects (PCM model) refine accuracy for in-silico drug design .

Q. What analytical strategies detect trace impurities in synthesized batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detectors identifies impurities at <0.1% levels. For volatile byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. Method validation follows ICH guidelines, including linearity (R² > 0.99) and precision (%RSD < 2%) .

Q. How is regioselectivity controlled during indazole ring functionalization?

- Methodological Answer : Regioselectivity depends on directing groups and reaction media. For example, using bulky bases (e.g., LDA) in THF directs alkylation to the less hindered nitrogen (N1 position). Computational modeling (DFT) of transition states aids in predicting substitution patterns .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported pharmacological data for indazole derivatives?

- Methodological Answer : Conflicting results (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Meta-analysis of literature data with standardized controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence) can validate findings. Batch-to-batch compound purity must also be verified via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.